molecular formula C13H20N2O4S B6890451 Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate

Cat. No.: B6890451
M. Wt: 300.38 g/mol
InChI Key: VWYBEOUGNJRPBW-UHFFFAOYSA-N
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Description

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate is a synthetic organic compound characterized by its thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate typically involves the reaction of thiazole derivatives with tert-butoxycarbonyl (Boc) protected amino acids. One common method includes the use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of methyl-2-(diphenylmethyleneamino)acetate and benzoyl chloride at low temperatures . This reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and substituted thiazole compounds.

Scientific Research Applications

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring structure allows it to bind to active sites, potentially inhibiting or modulating enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate is unique due to its thiazole ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other Boc-protected amino acid derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

methyl 5-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-8-10(11(16)18-5)15-9(20-8)6-7-14-12(17)19-13(2,3)4/h6-7H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYBEOUGNJRPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CCNC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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